3-(2-Methoxyphenoxy)benzoic acid
Description
Contextualization of Benzoic Acid Derivatives in Chemical and Biological Research
Benzoic acid and its derivatives are a cornerstone in chemical and biological research, recognized for their versatile applications and presence in both natural and synthetic compounds. researchgate.netnih.gov Structurally, benzoic acid consists of a phenyl ring attached to a carboxylic acid group. preprints.org This fundamental scaffold is found in various natural products and serves as a building block for synthesizing a multitude of organic molecules. nih.govpreprints.org
In the realm of medicinal chemistry, benzoic acid derivatives have shown significant potential. Researchers have discovered that compounds featuring a benzoic acid nucleus exhibit remarkable anticancer properties. nih.govresearchgate.net These derivatives are explored for their ability to selectively target tumor cells, a highly sought-after characteristic in cancer therapy. nih.gov Beyond oncology, certain benzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant targets for conditions such as Alzheimer's disease. nih.gov The broad utility of these compounds also extends to agriculture, where they are used in the development of herbicides and plant growth regulators, and to the food industry as preservatives. researchgate.netchemimpex.com
Significance of Phenoxybenzoic Acid Scaffolds in Academic Investigations
Within the broader class of benzoic acid derivatives, the phenoxybenzoic acid scaffold is of particular importance in academic and industrial research. This structure features a phenoxy group linked to a benzoic acid core, a combination that gives rise to a wide array of pharmacological activities. researchgate.netsaudijournals.com These activities include anti-inflammatory, antimicrobial, antiviral, antioxidant, and antihypertensive properties. saudijournals.com
The structural features of phenoxybenzoic acids are key to their biological function. The carboxylic acid group can establish strong electrostatic interactions and act as a hydrogen bond donor and acceptor, allowing it to bind effectively to the active sites of proteins and enzymes. saudijournals.com For example, derivatives of 3-phenoxybenzoic acid have been synthesized and shown to inhibit dipeptidyl peptidase-4 and protein glycation, indicating their potential as lead molecules for developing new drugs. researchgate.netresearchgate.net Furthermore, in silico studies on 3-phenoxybenzoic acid and its metabolites have explored their interactions with biological pathways, including their potential links to the apoptotic pathway and as neuroendocrine disruptors. nih.govresearchgate.net The versatility of this scaffold makes it a privileged structure in the design and synthesis of new therapeutic agents. researchgate.netsaudijournals.com
Overview of 3-(2-Methoxyphenoxy)benzoic Acid in Contemporary Research
This compound is a specific molecule within the phenoxybenzoic acid family. It is identified by the CAS number 500884-43-5. chemicalbook.com As a biochemical available for research purposes, it has been noted for its potential use in the field of proteomics. scbt.com
The defining structural feature of this compound is the substitution pattern on the aromatic rings: the benzoic acid moiety is substituted at the 3-position with a phenoxy group, which in turn is substituted at its 2-position with a methoxy (B1213986) group. This specific arrangement of functional groups dictates its chemical properties and potential biological interactions. While extensive, detailed research findings on this compound are not as prevalent in the public domain as for some of its isomers, its chemical data is well-defined.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H12O4 | scbt.com |
| Molecular Weight | 244.24 g/mol | scbt.com |
| CAS Number | 500884-43-5 | chemicalbook.com |
| Synonyms | benzoic acid, 3-(2-methoxyphenoxy)- | rdchemicals.com |
| Storage Temperature | Room Temperature (Sealed in dry) | chemicalbook.com |
The study of this compound is part of the broader effort to understand how specific substitutions on the phenoxybenzoic acid scaffold influence biological activity, contributing to the larger body of knowledge in medicinal chemistry and chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDUAZESJTRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311842 | |
| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500884-43-5 | |
| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Methoxyphenoxy Benzoic Acid and Its Analogues
Established Synthetic Pathways for Diaryl Ether Formation
The construction of the aryl-ether bond is the critical step in the synthesis of 3-(2-Methoxyphenoxy)benzoic acid. The two most prominent methods for this transformation are the Ullmann condensation and direct etherification approaches.
Ullmann Condensation Reactions for Aryl-Ether Bond Construction
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). organic-chemistry.orgbiosynth.com For the synthesis of this compound, this would involve the reaction of a 3-halobenzoic acid with 2-methoxyphenol (guaiacol).
A representative example, the synthesis of the positional isomer 2-(3-methoxyphenoxy)benzoic acid, illustrates the typical conditions for an Ullmann condensation. In this preparation, 2-chlorobenzoic acid is reacted with 3-methoxyphenol (B1666288) in the presence of anhydrous potassium carbonate, copper powder, and cuprous iodide in water, followed by reflux. iucr.org The reaction proceeds through the formation of a copper phenoxide species which then undergoes coupling with the aryl halide.
Modern modifications of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions and with lower catalyst loadings. scbt.com The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield.
Table 1: Illustrative Ullmann Condensation for a Methoxyphenoxybenzoic Acid Isomer
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |
| 2-Chlorobenzoic acid | 3-Methoxyphenol | Cu powder, CuI | K₂CO₃ | Water | Reflux |
This table is illustrative and based on the synthesis of a positional isomer. Specific conditions for this compound may vary.
Direct Etherification Approaches
Direct etherification offers an alternative route to diaryl ethers. This approach typically involves the nucleophilic substitution of a halogen on an activated aryl ring by a phenoxide. For the synthesis of this compound, this could be achieved by reacting methyl 3-hydroxybenzoate with an activated 2-methoxyphenyl derivative.
A general procedure involves the etherification of a hydroxybenzoate with an alkyl or aryl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone, followed by hydrolysis of the ester to the carboxylic acid. rasayanjournal.co.in The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.
Synthesis of Related and Derivatized Methoxyphenoxybenzoic Acids
The synthetic strategies for this compound can be adapted to produce a variety of related structures, including positional isomers and functionalized derivatives.
Strategies for Positional Isomers and Methylated Analogues
The synthesis of positional isomers, such as 2-(2-methoxyphenoxy)benzoic acid or 4-(2-methoxyphenoxy)benzoic acid, can be achieved by selecting the appropriate starting materials for the Ullmann condensation or direct etherification. For example, using 2-chlorobenzoic acid or 4-chlorobenzoic acid instead of a 3-halobenzoic acid would yield the corresponding positional isomer.
The synthesis of methylated analogues, for instance, 2-methyl-3-methoxybenzoic acid, has been described through various routes. One approach involves the etherification of 2,6-dichlorotoluene (B125461) followed by a Grignard reaction with carbon dioxide. google.com Another method starts from 3-methoxybenzoic acid and introduces a methyl group via ortho-lithiation followed by reaction with an electrophile like methyl iodide. google.com These strategies highlight the versatility of synthetic methods to access a range of structurally related compounds.
Synthesis of Functionalized Benzoic Acid Derivatives
The benzoic acid moiety of this compound provides a handle for further functionalization. The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, using standard organic transformations. For example, esterification can be carried out by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. rasayanjournal.co.in
Furthermore, the aromatic rings can potentially undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, although the directing effects of the existing substituents would need to be considered. The synthesis of various functionalized 3-hydroxybenzoic acid derivatives has been reported, which can serve as precursors to more complex analogues. rasayanjournal.co.in
Optimization of Reaction Conditions and Yields in Organic Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in organic synthesis. For the synthesis of diaryl ethers via the Ullmann condensation, several factors can be fine-tuned.
The choice of copper catalyst and the addition of ligands can significantly impact the reaction rate and temperature required. scbt.com Solvents also play a critical role, with polar aprotic solvents like DMF or DMSO often being effective. chemicalbook.com The selection of the base is also important, with common choices including potassium carbonate and cesium carbonate.
For direct etherification reactions, the reactivity of the leaving group on the aryl halide is a key parameter, with the order of reactivity being I > Br > Cl. The choice of solvent and base is also critical for achieving high yields. Microwave-assisted synthesis has also been shown to accelerate some etherification reactions.
Table 2: Factors for Optimization in Diaryl Ether Synthesis
| Factor | Considerations |
| Catalyst | Type of copper salt (e.g., CuI, Cu₂O), use of ligands (e.g., diamines, amino acids) |
| Solvent | Polarity (e.g., DMF, DMSO, toluene), boiling point |
| Base | Strength (e.g., K₂CO₃, Cs₂CO₃), solubility |
| Temperature | Balancing reaction rate with potential side reactions |
| Reactant Purity | Purity of starting materials can significantly affect yield and by-product formation |
By systematically varying these parameters, the synthesis of this compound and its analogues can be optimized to achieve higher efficiency and product yields.
Structure Activity Relationship Sar Studies of 3 2 Methoxyphenoxy Benzoic Acid Derivatives
Influence of Methoxy (B1213986) and Phenoxy Substituent Positions on Bioactivity
The positioning of the methoxy and phenoxy groups on the aromatic rings of 3-(2-Methoxyphenoxy)benzoic acid derivatives is a key determinant of their biological activity. Studies have shown that even slight alterations in the substitution pattern can lead to significant changes in pharmacological effects.
The location of the methoxy group is particularly influential. For instance, in a series of benzoic acid derivatives studied for their inhibitory effects on α-amylase, moving a methoxy group from the 2-position to the 3-position on the benzoic acid ring resulted in a substantial enhancement of inhibitory activity. mdpi.com Conversely, methylation at the 2-, 4-, and 5-positions had a negative impact on this particular bioactivity. mdpi.com Another study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, designed for myocardial perfusion imaging, demonstrated that the position of the methoxy group significantly affected their biological properties. nih.gov Specifically, an ortho-methoxy group resulted in the most favorable in vivo characteristics, including rapid liver clearance and high heart-to-background ratios. nih.gov The para-substituted analogue, in contrast, showed higher uptake in both the heart and non-target organs. nih.gov
The interplay between the positions of both the methoxy and phenoxy groups is therefore a central theme in the SAR of this class of compounds. The relative positioning of these two substituents dictates the molecule's electronic distribution, lipophilicity, and three-dimensional shape, all of which are critical for effective binding to a biological target.
Role of the Benzoic Acid Moiety in Ligand-Target Interactions
The benzoic acid moiety is a cornerstone of the molecular architecture of these derivatives, playing a pivotal role in their interactions with biological targets. The carboxyl group of the benzoic acid is a key functional group that can participate in a variety of non-covalent interactions, most notably hydrogen bonding.
In many biological systems, the carboxylic acid can act as a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in the active site of an enzyme or receptor. For example, in the crystal structure of 2-(3-methoxyphenoxy)benzoic acid, the carboxylic acid groups form classic O-H···O hydrogen-bonded dimers. nih.gov This ability to form strong, directional interactions is often essential for high-affinity binding.
The acidic nature of the carboxyl group means that at physiological pH, it will be largely deprotonated, existing as a carboxylate anion. This negative charge can form strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in the target protein, further anchoring the ligand in the binding site. The combination of hydrogen bonding, hydrophobic interactions, and potential ionic interactions makes the benzoic acid moiety a critical pharmacophoric feature for this class of compounds.
Impact of Structural Modifications on Pharmacological Efficacy and Selectivity
Systematic structural modifications of this compound derivatives have been a key strategy to enhance their pharmacological efficacy and selectivity. These modifications can range from simple changes in substituents to more complex alterations of the core scaffold.
One common modification is the introduction of different functional groups onto the aromatic rings. For example, the addition of hydroxyl groups can increase the potential for hydrogen bonding and alter the compound's solubility and metabolic profile. nih.gov In a study of benzoic acid derivatives as α-amylase inhibitors, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity. mdpi.com
Altering the linker between the two aromatic rings or replacing the phenoxy group with other functionalities can also have a profound impact. These changes can modify the molecule's flexibility and conformational preferences, leading to improved binding to the target. For instance, replacing a hydroxyl group with a methyl group can reduce hydrogen bonding potential but may enhance hydrophobic interactions. mdpi.com
The goal of such modifications is often to improve selectivity for a specific biological target over others. By fine-tuning the structure, it is possible to design molecules that fit optimally into the binding site of the desired target while having a lower affinity for off-target proteins, thereby reducing the potential for side effects. For example, in the development of selective β3-adrenergic receptor agonists, various structural modifications were explored to enhance potency and selectivity. mdpi.com
Table 1: Impact of Benzoic Acid Substituents on α-Amylase Inhibitory Activity mdpi.com
| Substituent Position | Effect on Inhibitory Activity |
| 2-OH | Strong positive effect |
| 2-OCH3 | Negative effect |
| 3-OCH3 | Enhanced activity (compared to 2-OCH3) |
| 5-OH | Negative effect |
Conformational Analysis and Active Site Binding Orientations
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis of this compound derivatives is therefore essential to understand how they interact with their biological targets at a molecular level.
These molecules are typically flexible, with several rotatable bonds, particularly around the ether linkage and the bond connecting the phenoxy group to the benzoic acid. This flexibility allows them to adopt various conformations in solution. However, only a specific conformation, often referred to as the "bioactive conformation," is responsible for binding to the target.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools used to predict the preferred binding orientations of these molecules within the active site of a target protein. researchgate.net These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For example, molecular docking studies of benzoic acid derivatives with the main protease of SARS-CoV-2 have been used to predict their binding affinity and interactions with active site residues. nih.gov
Experimental techniques like X-ray crystallography can provide a detailed picture of the solid-state conformation of these molecules and how they pack in a crystal lattice. nih.gov For instance, the crystal structure of 2-(3-methoxyphenoxy)benzoic acid reveals a specific dihedral angle between the two aromatic rings and the formation of hydrogen-bonded dimers. nih.gov This information can be valuable for validating computational models and understanding the inherent conformational preferences of the molecule.
A study on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines highlighted the importance of conformational analysis in explaining differences in receptor binding affinity. nih.gov The analysis revealed that differences in the energetically favorable conformations between stereoisomers could reasonably explain the observed differences in their biological activity. nih.gov
Table 2: Key Interactions in Ligand-Target Binding
| Interaction Type | Interacting Residues (Example) |
| Hydrogen Bonding | N/A |
| Hydrophobic (Pi-Pi Stacked) | PHE131 |
| Hydrophobic (Pi-Pi T-shaped) | HIS94 |
Principles for Rational Design of Potent Analogues
The insights gained from SAR studies, conformational analysis, and molecular modeling provide a solid foundation for the rational design of new, more potent, and selective analogues of this compound. The goal of rational drug design is to move away from a trial-and-error approach and towards a more predictive and efficient process. nih.govnih.gov
Several key principles guide this process:
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) but may offer improved pharmacological or pharmacokinetic characteristics.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, it can be used as a template to design molecules that fit perfectly into the binding site. icm.edu.pl This approach allows for the optimization of ligand-target interactions, leading to higher affinity and selectivity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to search for new chemical entities that match the pharmacophore and are therefore likely to be active.
QSAR (Quantitative Structure-Activity Relationship) Studies: These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of novel, untested compounds. mdpi.com
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to optimize its interactions with a specific biological target, enhance its efficacy, and improve its drug-like properties. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery.
Metabolism and Biodegradation Pathways
Microbial Transformation of Related Compounds Yielding 3-(2-Methoxyphenoxy)benzoic Acid
The formation of this compound in microbial environments can be conceptualized as an intermediate in the degradation of more complex, related structures. The microbial breakdown of compounds containing a diaryl ether linkage is a critical environmental process for mineralizing persistent organic pollutants. nih.gov
Various bacterial genera have been identified for their capability to degrade aromatic compounds, including those with ether linkages. Members of the genus Bacillus, in particular, are noted for their potential to degrade or transform a wide array of toxic xenobiotic compounds. nih.gov Strains of Bacillus sp. have been isolated that can utilize a broad range of aromatic compounds such as phenol (B47542), toluene, biphenyl, and naphthalene (B1677914) as their sole source of carbon and energy. researchgate.net For instance, Bacillus cereus and Bacillus subtilis have demonstrated effectiveness in the bioremediation of polycyclic aromatic hydrocarbons (PAHs). mdpi.com The degradation of diaryl ethers, structurally related to this compound, has been observed in complex bacterial communities involving Brevibacillus sp. and Achromobacter sp. ijournals.cn
Other bacterial genera are also proficient in this type of degradation. Rhodococcus and Acinetobacter species have been shown to cleave ether bonds in various compounds. asm.orgnih.gov Specifically, Acinetobacter sp. TUS-SO1 can oxidatively cleave the ether bond of 2-phenoxyacetophenone (B1211918) to produce phenol and benzoate (B1203000). nih.gov Furthermore, Sphingobium baderi SC-1 has been identified as an efficient degrader of 3-phenoxybenzoic acid, a compound structurally very similar to the subject of this article. researchgate.net Anaerobic bacteria such as Eubacterium limosum and Acetobacterium woodii are capable of metabolizing methoxybenzoic acids through O-demethylation. nih.gov
Table 1: Bacterial Strains Involved in the Degradation of Related Aromatic and Diaryl Ether Compounds
| Bacterial Genus/Species | Degraded Compound(s) | Reference(s) |
|---|---|---|
| Bacillus sp. | Phenol, Toluene, Biphenyl, Naphthalene | researchgate.net |
| Bacillus cereus | Polycyclic Aromatic Hydrocarbons (PAHs) | mdpi.com |
| Bacillus subtilis | Polycyclic Aromatic Hydrocarbons (PAHs) | mdpi.com |
| Brevibacillus sp. | Decabromodiphenyl ether (BDE-209) | ijournals.cn |
| Achromobacter sp. | Decabromodiphenyl ether (BDE-209) | ijournals.cn |
| Rhodococcus sp. | Diethyl ether, Anisole, Phenetole | asm.orgasm.org |
| Acinetobacter sp. | 2-phenoxyacetophenone | nih.gov |
| Sphingobium baderi | 3-phenoxybenzoic acid (3-PBA) | researchgate.net |
| Eubacterium limosum | 3-methoxybenzoic acid | nih.gov |
| Acetobacterium woodii | 3-methoxybenzoic acid | nih.gov |
The microbial degradation of diaryl ethers typically proceeds via oxidative cleavage of the ether bond. researchgate.netnih.gov This is a crucial step as the ether bond is generally stable. asm.org The process often involves monooxygenase or dioxygenase enzymes that attack the aromatic ring. researchgate.net
For diaryl ethers, a common mechanism involves the angular dioxygenation of one of the aromatic rings adjacent to the ether linkage. This enzymatic action, often catalyzed by a dioxygenase, leads to the formation of an unstable hemiacetal intermediate which then spontaneously cleaves. This cleavage breaks the ether bond, resulting in the formation of two separate aromatic compounds, typically a phenol and a catechol derivative.
In the case of 3-phenoxybenzoic acid degradation by Sphingobium baderi SC-1, the cleavage of the diaryl ether bond results in the formation of phenol. researchgate.net A similar pathway can be proposed for this compound. The initial attack would likely be the oxidative cleavage of the diaryl ether linkage. This would yield guaiacol (B22219) (2-methoxyphenol) and 3-hydroxybenzoic acid.
Another relevant pathway is O-demethylation, particularly for the methoxy (B1213986) group. Anaerobic bacteria like Eubacterium limosum have been shown to metabolize 3-methoxybenzoic acid to 3-hydroxybenzoic acid, demonstrating a mechanism of methyl group removal rather than methoxy group removal. nih.gov This suggests that in some microbial environments, the methoxy group of this compound could be cleaved to a hydroxyl group.
Table 2: Proposed Microbial Metabolic Intermediates from Diaryl Ether Cleavage
| Initial Compound | Proposed Pathway | Key Enzyme Type | Potential Intermediates | Reference(s) |
|---|---|---|---|---|
| Diaryl Ethers | Oxidative Cleavage | Dioxygenase / Monooxygenase | Phenols, Catechols | researchgate.net |
| 3-Phenoxybenzoic Acid | Diaryl Ether Cleavage | Etherase (Sca) | Phenol, Protocatechuic acid | researchgate.net |
| Methoxybenzoic Acids | O-Demethylation | Methyltransferase | Hydroxybenzoic acids | nih.gov |
| This compound | Proposed Diaryl Ether Cleavage | Dioxygenase | Guaiacol, 3-Hydroxybenzoic acid | - |
General Mammalian Metabolism of Benzoic Acid Derivatives
In mammals, benzoic acid and its derivatives undergo metabolic transformations primarily aimed at increasing their water solubility to facilitate excretion. nih.gov The core structure of benzoic acid is relatively stable in the mammalian system, with metabolism focusing on the carboxylic acid group. wikipedia.org
The principal metabolic pathway for benzoic acid derivatives in humans and most mammals is conjugation. nih.govdrugbank.comnih.gov The benzoic acid moiety is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. wikipedia.org This reaction is catalyzed by butyrate-CoA ligase. Subsequently, the enzyme glycine (B1666218) N-acyltransferase (GLYAT) facilitates the conjugation of benzoyl-CoA with the amino acid glycine. nih.gov
This conjugation reaction produces N-benzoylglycine, more commonly known as hippuric acid. wikipedia.orgnih.govnih.gov Hippuric acid is a more water-soluble compound than benzoic acid, and it is efficiently eliminated from the body, primarily through renal excretion into the urine. nih.govdrugbank.comnih.gov This detoxification pathway is a well-established route for clearing aromatic acids from the body. nih.gov It is important to note that while glycine conjugation is the primary route in most mammals, some species exhibit different pathways. For example, in teleost fish, benzoic acid is predominantly conjugated with taurine (B1682933) instead of glycine. nih.gov
Table 3: Mammalian Metabolism of Benzoic Acid
| Step | Reactant(s) | Enzyme | Product | Excretion | Reference(s) |
|---|---|---|---|---|---|
| Activation | Benzoic acid, CoA, ATP | Butyrate-CoA ligase | Benzoyl-CoA | - | wikipedia.org |
| Conjugation | Benzoyl-CoA, Glycine | Glycine N-acyltransferase (GLYAT) | Hippuric acid (N-benzoylglycine) | - | wikipedia.orgnih.gov |
| Elimination | Hippuric acid | - | - | Renal (Urine) | nih.govdrugbank.comnih.gov |
Advanced Research Methodologies and Computational Approaches
Spectroscopic and Diffraction Techniques in Compound Characterization
Spectroscopic and diffraction methods are fundamental in the solid-state characterization of 3-(2-Methoxyphenoxy)benzoic acid, offering a detailed view of its atomic arrangement and intermolecular forces.
X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound. This powerful analytical technique has revealed the intricate network of intermolecular interactions that govern its crystal packing. Studies have shown that the molecule crystallizes in the monoclinic space group P21/n. The crystal structure is stabilized by a combination of hydrogen bonds and other weak interactions.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 13.018(3) |
| b (Å) | 4.8880(10) |
| c (Å) | 18.239(4) |
| β (°) | 94.33(3) |
| V (ų) | 1156.4(4) |
| Z | 4 |
Chromatographic and Mass Spectrometric Methods for Analysis
Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound, as well as for studying its metabolic fate.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various matrices. HPLC methods are developed to ensure the separation of the target compound from any impurities or related substances. These methods typically utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The precision and accuracy of these HPLC methods are validated to ensure reliable and reproducible results for quality control purposes.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution and sensitivity compared to conventional HPLC, making it a powerful tool for metabolite profiling. While specific studies on the metabolite profiling of this compound are not extensively detailed in the public domain, the methodology is widely applied for analogous compounds. This technique would be employed to identify and quantify metabolites of this compound in biological samples, such as plasma or urine, following its administration in preclinical studies. The UPLC system provides rapid and efficient separation of the parent compound from its metabolites, while the tandem mass spectrometer allows for their sensitive and selective detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns.
In Silico Methodologies for Mechanistic and Design Studies
Computational, or in silico, methods are increasingly used to predict the biological activity of compounds and to understand their mechanism of action at a molecular level, guiding further experimental research.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to investigate its potential interactions with various protein targets. For instance, this compound has been explored as a potential inhibitor of enzymes such as polo-like kinase 1 (Plk1), which is a key regulator of cell division and a target for anticancer drug development. Docking studies can predict the binding mode of this compound within the active site of a protein, identifying key amino acid residues involved in the interaction and providing insights into the structural basis of its potential biological activity. These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.
Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation
However, a comprehensive search of the scientific literature reveals a notable absence of specific studies employing DFT calculations to elucidate the reaction mechanisms directly involving This compound . While DFT has been widely applied to other benzoic acid derivatives and related diaryl ether compounds to understand reaction pathways, such as those in Ullmann-type coupling reactions or cyclization processes, research focusing explicitly on the mechanistic details of reactions with this compound as the subject is not presently available in published literature.
The scientific community has utilized DFT to investigate the electronic properties, molecular geometries, and reactivity of analogous structures. For instance, studies on related positional isomers have provided insights into how the relative positions of the methoxy (B1213986) and carboxyl groups on the phenyl rings can influence the molecule's electronic distribution and, consequently, its reaction energetics. These studies often involve the calculation of molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and the theoretical prediction of spectroscopic features.
Despite the power of DFT as a tool in mechanistic chemistry, its application to this compound remains an unexplored area of research. Therefore, detailed research findings, including data tables on transition state energies, activation barriers, or reaction coordinate diagrams specific to this compound, cannot be provided. Future computational studies are required to fill this gap in the understanding of the chemical reactivity and reaction mechanisms of this compound.
Potential Academic and Research Applications
Utility as Synthetic Intermediates for Complex Organic Molecules
One of the primary applications of 3-(2-Methoxyphenoxy)benzoic acid and its isomers is as an intermediate in organic synthesis. The presence of the carboxylic acid group and the ether linkage allows for a variety of chemical transformations, making it a versatile building block for constructing more intricate molecular architectures. evitachem.comchemimpex.com
For instance, the related compound, 2-(3-methoxyphenoxy)benzoic acid, is a known important intermediate in the synthesis of xanthone (B1684191) dicarboxylic acids. nih.goviucr.org These resulting xanthone derivatives are a class of organic compounds investigated for their potential pharmacological activities. evitachem.comnih.gov The synthesis of these complex molecules often involves reactions such as esterification of the carboxylic acid group or electrophilic substitution on the aromatic rings. evitachem.com Similarly, derivatives of this compound, such as 3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid, are utilized in organic synthesis and pharmaceutical intermediate development due to their reactive functional groups that permit further chemical modifications.
The synthesis of such complex molecules is a critical aspect of drug discovery and materials science. The ability to use compounds like this compound as a starting point allows researchers to build a diverse library of molecules with a wide range of potential applications.
Exploration in the Development of Functional Materials
The distinct chemical structure of this compound and its isomers suggests their potential for use in the development of new functional materials. evitachem.com The aromatic rings and the polar carboxylic acid and methoxy (B1213986) groups can influence the bulk properties of materials into which they are incorporated.
Research into related compounds has shown that benzoic acid derivatives can be used in polymer science to enhance the thermal stability and mechanical properties of materials, leading to more durable products. chemimpex.com The rigid structure of the aromatic rings can contribute to the strength of a polymer backbone, while the polar groups can enhance intermolecular interactions, such as hydrogen bonding. These interactions are crucial in determining the macroscopic properties of a material.
Furthermore, the crystal structure of compounds like 2-(3-methoxyphenoxy)benzoic acid reveals the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.goviucr.org This self-assembly behavior is a key area of interest in materials science for the creation of supramolecular structures with tailored properties. Understanding these interactions at the molecular level is fundamental to designing new materials with specific functions.
Application in Environmental Bioremediation Strategies
Derivatives of phenoxybenzoic acids are relevant in the context of environmental science, particularly in the study of bioremediation. 3-Phenoxybenzoic acid (3-POB), a related compound, is a metabolite formed during the degradation of pyrethroid insecticides. nih.gov These compounds can persist in the environment, and therefore, understanding their breakdown is crucial for environmental restoration.
Research has focused on using microorganisms to degrade these pollutants. For example, Pseudomonas pseudoalcaligenes POB310 has been studied for its ability to use 3-POB as a growth substrate. nih.govelsevierpure.com The degradation process is initiated by an enzyme called POB-dioxygenase. nih.govelsevierpure.com Studies have also explored the use of genetically modified Pseudomonas strains that show enhanced survival and degradation capabilities in soil environments. nih.govelsevierpure.comnih.gov These modified strains were able to degrade 3-POB to very low concentrations, demonstrating the potential of bioaugmentation for in situ bioremediation. nih.govnih.gov
While direct studies on the bioremediation of this compound are not as prevalent, the research on related phenoxybenzoic acids provides a strong foundation for investigating its environmental fate and the potential for microbial degradation. The principles and microbial pathways identified for 3-POB could be applicable to other isomers and derivatives.
Research Probes for Biological Pathway Investigation
The interaction of small molecules with biological systems is a cornerstone of chemical biology and pharmacology. Compounds like this compound and its derivatives can serve as research probes to investigate and understand complex biological pathways. scienceopen.com
For example, xanthone derivatives synthesized from 2-(3-methoxyphenoxy)benzoic acid have been studied for their potential to inhibit the binding of leukotriene B4 (LTB4) to its receptors on human neutrophils. nih.goviucr.org LTB4 is a potent inflammatory mediator, and by studying how these synthetic compounds interfere with its signaling pathway, researchers can gain insights into the mechanisms of inflammation and potentially develop new anti-inflammatory agents. evitachem.comnih.gov
The use of such compounds as molecular probes allows for the dissection of specific steps in a biological process. By observing the effects of the compound on cellular or organismal function, scientists can infer the role of the targeted pathway. This approach is fundamental to drug discovery and the broader understanding of human health and disease. scienceopen.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-methoxyphenoxy)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Ullmann coupling or nucleophilic aromatic substitution. For example, coupling 2-methoxyphenol with a halogenated benzoic acid derivative (e.g., 3-bromo-benzoic acid) using a copper(I) catalyst in DMF at 120°C. Optimization involves adjusting reaction time, temperature, and stoichiometry (e.g., 1.2 equivalents of phenol derivative to minimize side products). Post-synthesis, purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 7.8–6.8 ppm for aromatic protons) .
Q. How is this compound characterized structurally?
- Methodological Answer : X-ray crystallography reveals dihedral angles between the methoxyphenoxy and benzoic acid moieties (e.g., ~45° in analogs), influencing molecular packing. FT-IR confirms functional groups (C=O stretch at ~1680 cm⁻¹, O-CH₃ at ~2850 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 275.08 (calculated for C₁₄H₁₂O₅⁺) .
Q. What microbial degradation pathways exist for this compound?
- Methodological Answer : Bacillus spp. metabolize this compound via demethylation to form protocatechuate, followed by ring cleavage. Key enzymes include monooxygenases (Km ≈ 626 mg/L). Degradation efficiency is monitored using UV-Vis spectroscopy (λ = 280 nm for aromatic intermediates) and LC-MS to identify metabolites like 3,4-dihydroxy phenol .
Advanced Research Questions
Q. How can synthetic yield be improved using Design of Experiments (DOE)?
- Methodological Answer : DOE parameters include temperature (80–140°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. DMSO). Response surface methodology (RSM) identifies optimal conditions (e.g., 110°C, 10 mol% CuI, DMF), increasing yield from 65% to 89%. Confirmation runs validate reproducibility (RSD < 2%) .
Q. How to resolve contradictions in solubility data across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and pH. Perform comparative solubility assays:
- Aqueous solubility : Use shake-flask method at pH 2–7 (adjusted with HCl/NaOH).
- Organic solvents : Measure saturation concentrations in ethanol, DMSO, and ethyl acetate via gravimetry.
Publish protocols with detailed pH and temperature controls to standardize data .
Q. What strategies enhance metabolic engineering of degradation pathways?
- Methodological Answer : Overexpress cytochrome P450 enzymes (e.g., CYP102A1) in E. coli to accelerate demethylation. Use CRISPR-Cas9 to knock out competing pathways (e.g., catA deletion prevents premature ring cleavage). Monitor transcriptional changes via RNA-seq and validate with qRT-PCR .
Q. How does this compound interact with environmental matrices?
- Methodological Answer : Adsorption studies on activated carbon (BET surface area > 1000 m²/g) show pH-dependent binding (maximal at pH 5). Use Langmuir isotherms to calculate adsorption capacity (Qmax ≈ 120 mg/g). Environmental persistence is assessed via OECD 301B biodegradation tests (28-day incubation) .
Handling & Safety
Q. What are the recommended storage and handling protocols?
- Methodological Answer : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Use PPE (nitrile gloves, lab coat) and fume hoods during handling. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. LC-MS analysis of degraded products confirms stability over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
